molecular formula C14H5F14N3O4 B11564014 N,N'-(5-nitrobenzene-1,3-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide)

N,N'-(5-nitrobenzene-1,3-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide)

Cat. No.: B11564014
M. Wt: 545.18 g/mol
InChI Key: TWRBBFWMXWNYQA-UHFFFAOYSA-N
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Description

N,N’-(5-nitrobenzene-1,3-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide) is a complex organic compound characterized by its unique structure, which includes a nitrobenzene core and two heptafluorobutanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The nitration process can be carried out using nitronium tetrafluoroborate in anhydrous acetonitrile at low temperatures . The subsequent attachment of heptafluorobutanamide groups can be achieved through a series of substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-(5-nitrobenzene-1,3-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide) can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The heptafluorobutanamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitrobenzene derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

N,N’-(5-nitrobenzene-1,3-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide) has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-(5-nitrobenzene-1,3-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide) involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The heptafluorobutanamide groups may enhance the compound’s ability to interact with hydrophobic regions of biological membranes, affecting membrane integrity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(5-nitrobenzene-1,3-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide) is unique due to its combination of a nitrobenzene core with heptafluorobutanamide groups, which imparts specific chemical reactivity and potential biological activity. Its high fluorine content also contributes to its stability and resistance to degradation.

Properties

Molecular Formula

C14H5F14N3O4

Molecular Weight

545.18 g/mol

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-N-[3-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-5-nitrophenyl]butanamide

InChI

InChI=1S/C14H5F14N3O4/c15-9(16,11(19,20)13(23,24)25)7(32)29-4-1-5(3-6(2-4)31(34)35)30-8(33)10(17,18)12(21,22)14(26,27)28/h1-3H,(H,29,32)(H,30,33)

InChI Key

TWRBBFWMXWNYQA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1NC(=O)C(C(C(F)(F)F)(F)F)(F)F)[N+](=O)[O-])NC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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